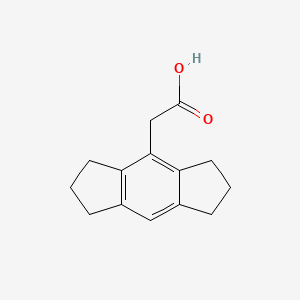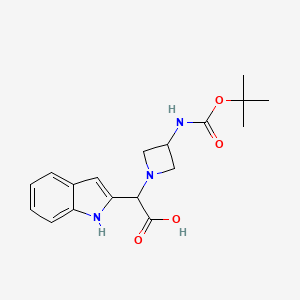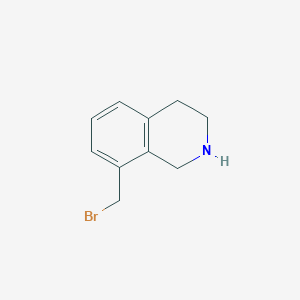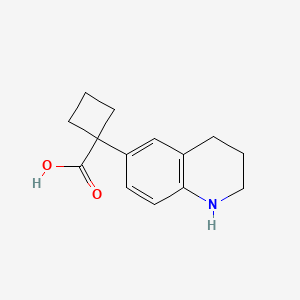
19-Chlorononadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Chlorononadecanoic acid is a chlorinated fatty acid with the molecular formula C19H37ClO2 It is a derivative of nonadecanoic acid, where a chlorine atom is substituted at the 19th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-Chlorononadecanoic acid typically involves the chlorination of nonadecanoic acid. One common method is the free radical chlorination, where nonadecanoic acid is treated with chlorine gas under ultraviolet light or heat to introduce the chlorine atom at the desired position. The reaction conditions must be carefully controlled to ensure selective chlorination at the 19th carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and chlorine concentration, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
19-Chlorononadecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Oxidation of the carboxylic acid group can lead to the formation of ketones or aldehydes.
Reduction: Reduction can yield primary or secondary alcohols.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
19-Chlorononadecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 19-Chlorononadecanoic acid involves its interaction with various molecular targets and pathways. The chlorine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity can lead to the formation of covalent bonds with biological molecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nonadecanoic acid: The parent compound without the chlorine substitution.
19-Hydroxynonadecanoic acid: A hydroxylated derivative of nonadecanoic acid.
Chlorinated fatty acids: Other fatty acids with chlorine substitutions at different positions.
Uniqueness
19-Chlorononadecanoic acid is unique due to the specific position of the chlorine atom, which imparts distinct chemical and physical properties. This positional specificity can influence the compound’s reactivity, solubility, and biological activity, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C19H37ClO2 |
|---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
19-chlorononadecanoic acid |
InChI |
InChI=1S/C19H37ClO2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h1-18H2,(H,21,22) |
InChI Key |
UYMYGJOLTRRPIJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCl)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)

![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)

![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)





